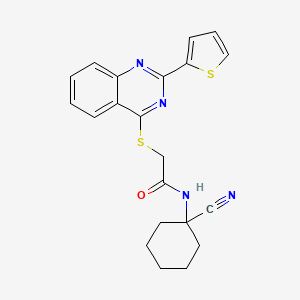

N-(1-Cyanocyclohexyl)-2-((2-(thiophen-2-yl)quinazolin-4-yl)thio)acetamide

Description

N-(1-Cyanocyclohexyl)-2-((2-(thiophen-2-yl)quinazolin-4-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a quinazoline core substituted with a thiophen-2-yl group at position 2 and a thioacetamide side chain at position 3. Quinazoline derivatives are pharmacologically significant, often associated with anticancer, antimicrobial, and anticonvulsant activities . The thiophene substituent may enhance π-π stacking interactions in biological targets, while the thioether linkage could improve metabolic stability compared to oxygen analogs.

Properties

Molecular Formula |

C21H20N4OS2 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(2-thiophen-2-ylquinazolin-4-yl)sulfanylacetamide |

InChI |

InChI=1S/C21H20N4OS2/c22-14-21(10-4-1-5-11-21)25-18(26)13-28-20-15-7-2-3-8-16(15)23-19(24-20)17-9-6-12-27-17/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,25,26) |

InChI Key |

UGOAMCHHPPRNPW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CSC2=NC(=NC3=CC=CC=C32)C4=CC=CS4 |

Origin of Product |

United States |

Biological Activity

N-(1-Cyanocyclohexyl)-2-((2-(thiophen-2-yl)quinazolin-4-yl)thio)acetamide is a synthetic compound that belongs to the thioacetamide class, characterized by its unique structural features, including a cyanocyclohexyl group and a thiophen-2-yl moiety linked to a quinazoline derivative. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

- Molecular Formula : C21H20N4OS2

- Molecular Weight : 408.5 g/mol

The compound's structure contributes to its biological activity, particularly through interactions with various biological targets.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, quinazoline derivatives have shown promising results in inhibiting cell proliferation in human cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .

2. Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Quinazoline and thiophene derivatives are known for their antibacterial and antifungal effects. Studies have demonstrated that certain quinazoline-thiazole hybrids possess significant antibacterial properties against Gram-positive and Gram-negative bacteria .

3. Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research has highlighted the role of quinazoline derivatives in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism, which could be beneficial in managing type 2 diabetes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity of the compound can modulate the activity of these targets, leading to various therapeutic effects. For example:

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or inhibit protein synthesis through interaction with ribosomal RNA.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocycle Comparison

The quinazoline core distinguishes the target compound from structurally related heterocycles:

- Quinoxaline Derivatives: Compounds like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) () share a bicyclic scaffold but differ in nitrogen positioning.

- Thiazole Derivatives : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () and N-(thiazol-2-yl)acetamide () feature smaller, five-membered heterocycles. Thiazoles are associated with antimicrobial activity but lack the extended π-system of quinazolines, which is critical for intercalation in DNA or kinase inhibition .

- Triazinoindole Derivatives: Compounds like N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) () incorporate a fused triazinoindole system, offering a larger planar structure that may enhance intercalation but reduce solubility compared to quinazolines .

Substituent Analysis

- Thiophen-2-yl Group: The target compound’s thiophene substituent is electron-rich, contrasting with electron-withdrawing groups like sulfamoylphenyl in 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) ().

- 1-Cyanocyclohexyl Side Chain: This substituent is unique compared to common phenyl or alkyl groups in analogs (e.g., N-(4-fluorophenyl) in or N-(2,4-dichlorophenyl) in ).

Preparation Methods

Synthesis Methods

The synthesis of N-(1-Cyanocyclohexyl)-2-((2-(thiophen-2-yl)quinazolin-4-yl)thio)acetamide typically involves several key steps, as thioacetamides are synthesized through a series of chemical reactions.

One general procedure for synthesizing 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides involves reacting 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide with a 2-chloro-N-substituted acetamide. A mixture of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (3.33 g, 0.01 mol) and 2-chloro-N-substituted acetamide (0.01 mol) in dry acetone (30 mL) and anhydrous \$$K2CO3\$$ (1.38 g, 0.01 mol) is stirred at room temperature for 12 hours. The resulting mixture is then filtered, and the solid obtained is crystallized from ethanol to yield the desired product.

Structural Similarities

Several compounds share structural similarities with this compound, which may influence their biological activities and interactions. These compounds include:

- Triazoloquinazolines carrying the 2-[thio]acetamide entity

- Triazoloquinazoline/chalcone hybrids incorporating the 2-[thio]acetamide linker

- Quinazolinone derivatives bearing benzenesulfonamide

Research Results

Research on compounds similar to this compound has yielded promising results:

- Antimicrobial Activity Quinazolinone derivatives bearing benzenesulfonamide, when conjugated to copper oxide nanoparticles, showed enhanced antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, MRSA, and Candida.

- Anticancer Activity Triazoloquinazolines carrying the 2-[thio]acetamide entity and triazoloquinazoline/chalcone hybrids have demonstrated significant growth inhibition and lethal effects on cancer cell lines such as RPMI-8226, HCT-116, and MCF-7. These compounds have also shown inhibitory effects on epidermal growth factor receptor (EGFR) kinase, with some being more potent than reference drugs like erlotinib.

Q & A

Q. What are the established synthetic routes for N-(1-Cyanocyclohexyl)-2-((2-(thiophen-2-yl)quinazolin-4-yl)thio)acetamide?

The synthesis typically involves multi-step reactions:

- Thiophene incorporation : The thiophen-2-yl group is introduced via nucleophilic substitution or Suzuki coupling to the quinazoline core .

- Thioacetamide linkage : The thioether bond is formed using a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyanocyclohexyl attachment : The 1-cyanocyclohexyl group is added through acylation or amidation reactions, often requiring anhydrous conditions and catalysts like EDCI/HOBt . Key intermediates are characterized via NMR and MS to confirm structural integrity .

Q. How is the compound characterized to confirm its molecular structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the thiophen-2-yl proton signals appear at δ 7.2–7.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) validate functional groups .

Q. What are the recommended analytical methods for assessing purity?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is used, targeting ≥95% purity .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the quinazolin-4-yl thioacetamide core?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves cyclization efficiency .

- Temperature control : Maintaining 60–80°C during thioether formation minimizes side reactions .

- Catalyst use : Pd(PPh₃)₄ in Suzuki coupling improves thiophene incorporation efficiency (yield ↑15–20%) .

Q. What strategies resolve contradictions in reported biological activities of analogous thioacetamide derivatives?

- Dose-response studies : Compare IC₅₀ values across assays to differentiate true activity from assay-specific artifacts .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement in cellular models .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Models electron density to predict binding affinities for kinase targets (e.g., EGFR) .

- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions; prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What experimental designs are critical for evaluating stability under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Plasma stability tests : Use human plasma at 37°C; quantify parent compound remaining after 24 hours .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

- Analog synthesis : Modify substituents (e.g., cyclohexyl → phenyl, cyan → nitro) and test in bioassays .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity .

- Pharmacophore mapping : Identify essential features (e.g., H-bond acceptors, hydrophobic regions) using Schrödinger Phase .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?

- Nonlinear regression (GraphPad Prism) : Fit data to sigmoidal curves (log[inhibitor] vs. response) to calculate IC₅₀/EC₅₀ .

- ANOVA with post-hoc tests : Compare multiple groups (e.g., Tukey’s test for p < 0.05 significance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.